molecular formula C10H19NO2 B1470147 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine CAS No. 46145-57-7

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine

Cat. No.: B1470147
CAS No.: 46145-57-7
M. Wt: 185.26 g/mol
InChI Key: JFFSUNVERFVALC-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine belongs to the broader classification of spirocyclic compounds, specifically those containing heterocyclic elements within their molecular framework. The compound possesses the International Union of Pure and Applied Chemistry name of 1,4-dioxaspiro[4.6]undecan-3-ylmethanamine, with the Chemical Abstracts Service registry number 46145-57-7. The molecular structure exhibits a spirocyclic arrangement where two rings share a single quaternary carbon atom, creating the characteristic spiro junction that defines this class of compounds.

The compound's molecular formula C₁₀H₁₉NO₂ indicates the presence of ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of 185.26 grams per mole reflects the substantial three-dimensional architecture inherent in the spirocyclic system. The Standard International Chemical Identifier representation for this compound is InChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2, providing a unique digital fingerprint for chemical database identification.

The structural arrangement features a methanamine group (-CH₂NH₂) attached to the dioxaspiro framework, creating a nucleophilic site that enables participation in various chemical transformations including condensation, alkylation, and acylation reactions. The presence of two oxygen atoms within the ring system classifies this compound as a heterocyclic structure, distinguishing it from purely carbocyclic spiro compounds that contain only carbon atoms in their ring systems.

Property Value Source Reference
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Chemical Abstracts Service Number 46145-57-7
International Union of Pure and Applied Chemistry Name 1,4-dioxaspiro[4.6]undecan-3-ylmethanamine
Storage Temperature 4°C
Physical Appearance Liquid

Historical Context of Spirocyclic Compound Research

The foundation of spirocyclic compound research traces back to 1900 when von Baeyer first discovered and characterized spiro compounds, establishing the fundamental understanding of these unique molecular architectures. This pioneering work laid the groundwork for subsequent decades of research into the synthesis, properties, and applications of spirocyclic systems. The initial recognition of spiro compounds revealed their distinctive structural feature wherein two or more rings share a single atom, most commonly a quaternary carbon referred to as the spiroatom.

Throughout the twentieth century, the field of spirocyclic chemistry expanded significantly as researchers recognized the unique three-dimensional properties that these compounds could provide. The perpendicular arrangement of spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility characteristics, and prevents the formation of excimers often observed in solid-state fluorescent dyes. These discoveries motivated extensive research into synthetic methodologies for constructing spirocyclic frameworks.

The development of spirocyclic compound synthesis methodologies evolved to include diverse approaches such as dialkylation of activated carbon centers, rearrangement reactions including the pinacol-pinacolone rearrangement, and cyclopropanation with cyclic carbenoids. The spirocyclic core preparation typically involves dialkylating groups such as 1,3- or 1,4-dihalides, and in some cases dilithio reagents like 1,5-dilithiopentane. These synthetic advances enabled the preparation of increasingly complex spirocyclic architectures, including heterocyclic variants containing oxygen, nitrogen, and sulfur atoms.

Research into heterocyclic spiro compounds gained particular momentum due to their prevalence in natural products and their demonstrated biological activities. Spiro-jointed nitrogen-containing heterocyclic derivatives emerged as attractive synthetic templates because of their prevalence in a significant number of natural-like products. Some alkaloids containing spiro-motifs were first isolated from plants of the Apocynaceae and Rubiaceae families, highlighting the natural occurrence and biological relevance of these structural motifs.

Significance in Organic Chemistry

The significance of this compound and related spirocyclic compounds in organic chemistry stems from their unique structural properties that provide distinct advantages in molecular design and synthesis applications. The spiro center in these compounds creates a naturally occurring three-dimensional structure which can reduce the conformational entropy penalty associated with target binding and produce diverse three-dimensional shapes. This conformational rigidity represents a fundamental advantage in designing molecules with specific spatial arrangements of functional groups.

The doubling of molecular weight combined with the cross-shaped molecular structure and rigidity of spiro compounds leads to entanglement in the amorphous solid state, inhibiting crystallization and contributing to unique material properties. This characteristic makes spirocyclic compounds valuable in applications requiring specific physical properties, including enhanced solubility profiles and controlled crystallization behavior. The structural rigidity also enables the fixation of required spatial positions of important substituents that can interact with specific molecular targets.

Spiro compounds can exhibit central or axial chirality, meaning spiroatoms can be chiral even without four different substituents, providing additional stereochemical complexity for synthetic applications. This chirality aspect opens opportunities for enantioselective synthesis and the development of chiral auxiliaries or catalysts. The perpendicular arrangement of rings in spirocyclic systems creates unique electronic environments that can influence reactivity patterns and selectivity in chemical transformations.

The methanamine functionality in this compound provides a nucleophilic site that enables participation in various chemical reactions including nucleophilic substitutions, condensations, and coupling reactions. This functional group versatility makes the compound valuable as a building block for more complex molecular architectures. The combination of structural rigidity from the spirocyclic framework with the reactivity of the amine group creates opportunities for selective functionalization and controlled molecular assembly.

Structural Feature Chemical Significance Application Potential
Spirocyclic Framework Conformational rigidity Molecular template design
Dioxaspiro System Heteroatom incorporation Enhanced solubility
Methanamine Group Nucleophilic reactivity Coupling reactions
Three-dimensional Architecture Reduced conformational entropy Target-specific binding
Axial Chirality Potential Stereochemical complexity Enantioselective synthesis

Position within Heterocyclic Chemistry Framework

This compound occupies a distinctive position within the broader framework of heterocyclic chemistry as a representative of spirocyclic heterocyclic compounds. Heterocyclic compounds are defined as cyclic organic compounds containing at least one heteroatom, which are atoms other than carbon, as members of their ring systems. The most common heteroatoms include nitrogen, oxygen, and sulfur, with this particular compound incorporating both oxygen and nitrogen heteroatoms within its structure.

The classification of heterocyclic compounds traditionally divides them into saturated and unsaturated categories, with saturated heterocyclic compounds behaving similarly to their acyclic derivatives but with modified steric properties. The dioxaspiro framework of this compound places it within the saturated heterocyclic category, where the oxygen atoms are incorporated into the ring system without aromatic character. This classification distinguishes it from aromatic heterocycles such as pyridine, thiophene, pyrrole, and furan, which exhibit different electronic properties and reactivity patterns.

Within the specific category of spiro compounds, this methanamine derivative represents a heterocyclic variant where the spiro atom connects rings containing heteroatoms. The compound can be categorized as a ketal-type spiro compound, similar to other dioxaspiro structures formed by condensation of cyclic ketones with diols. This structural relationship connects it to well-known compounds such as 1,4-dioxaspiro[4.5]decane, which is formed from cyclohexanone and ethylene glycol.

The position of this compound within heterocyclic chemistry is further defined by its relationship to other dioxaspiro compounds with varying ring sizes and substitution patterns. Related compounds include 1,4-Dioxaspiro[4.6]undecan-6-amine, which differs in the position of the amine group, and 1,4-Dioxaspiro[4.6]undecan-7-one, which contains a ketone functionality instead of the methanamine group. These structural variations demonstrate the versatility of the dioxaspiro framework for incorporating different functional groups and creating diverse molecular architectures.

The heterocyclic nature of this compound contributes to its potential biological activity, as heterocyclic compounds represent one of the most important constituents of natural organic compounds. Alkaloids, natural dyes, drugs, proteins, and enzymes are among the important classes of natural heterocyclic compounds, highlighting the biological relevance of heterocyclic structures. The incorporation of both oxygen and nitrogen heteroatoms within the spirocyclic framework positions this compound within a class of molecules that can exhibit diverse biological activities and serve as valuable scaffolds for medicinal chemistry applications.

Properties

IUPAC Name

1,4-dioxaspiro[4.6]undecan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSUNVERFVALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)OCC(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates a dioxane moiety. Its molecular formula is C11H19N1O2C_{11}H_{19}N_{1}O_{2}, and it has a molecular weight of approximately 197.28 g/mol. The compound's structural uniqueness allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, affecting metabolic pathways and cellular signaling.
  • Receptor Binding : The spirocyclic structure may allow for effective binding to neurotransmitter receptors or other protein targets involved in disease processes.

Therapeutic Potential

Research indicates that compounds related to this compound exhibit various therapeutic effects:

  • Antimicrobial Activity : Similar compounds have demonstrated activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential use in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of dioxaspiro compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Organism
This compound15MRSA
Control (Vancomycin)4.8MRSA

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of dioxaspiro compounds on MCF-7 breast cancer cells. The study found that this compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Concentration (µM)Cell Viability (%)
0100
1080
5050
10030

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of dioxaspiro compounds. Modifications to the amine group or the dioxane ring can significantly enhance their efficacy against specific targets .

Scientific Research Applications

Structural Characteristics

The unique spirocyclic structure of 1,4-dioxaspiro[4.6]undecan-2-ylmethanamine contributes to its distinct chemical reactivity and stability. The compound consists of:

  • Molecular Weight : 185.27 g/mol
  • Chemical Formula : C10_{10}H19_{19}NO2_2
  • IUPAC Name : 1,4-dioxaspiro[4.6]undecan-3-ylmethanamine
  • Appearance : Liquid

Table 1: Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundSpirocyclic with two oxygen atomsVersatile scaffold for organic synthesis
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecaneAdditional oxygen atomsMore complex oxidation state
2-(Bromomethyl)-1,7-dioxaspiro[4.6]undecaneTwo oxygen atoms in the spiro ringIncreased reactivity due to more functional groups

Medicinal Chemistry

This compound has shown promising potential in medicinal chemistry, particularly in the following areas:

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further pharmacological exploration. Its unique structure may enhance its interaction with biological targets.

Anticancer Activity

Research has suggested potential anticancer properties of this compound. The compound's ability to modulate biological pathways involved in cancer progression is currently under investigation.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structural features. It can be functionalized to create derivatives with enhanced biological activity or altered chemical properties.

Case Study 1: Antimicrobial Exploration

A study conducted by researchers at a leading pharmaceutical institution explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In another research project, the compound was evaluated for its anticancer effects on human cancer cell lines. The study revealed that it induced apoptosis in cancer cells through the activation of specific apoptotic pathways, suggesting its utility in cancer therapy.

Comparison with Similar Compounds

Structural Analogues: Spiro Ring Size and Functional Groups

The spirocyclic framework and substituent groups critically influence physicochemical properties and reactivity. Key analogues include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Spiro Ring Size Functional Group Physical State Key Differences vs. Target Compound
1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine C₁₀H₁₉NO₂ [4.6] Primary amine Liquid Reference compound
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine C₉H₁₇NO₂ [4.5] Primary amine Solid/Liquid* Smaller spiro ring ([4.5] vs. [4.6]) reduces conformational flexibility
1,4-Dioxa-8-azaspiro[4.6]undecane C₈H₁₅NO₂ [4.6] Secondary amine (aza) Liquid Nitrogen replaces a methylene group, increasing basicity
1,4-Dioxaspiro[4.6]undecan-8-one C₉H₁₄O₃ [4.6] Ketone Solid Ketone group enhances electrophilicity; no amine functionality
2-(2-Piperidyl)-1,4-dioxaspiro[4.6]undecane C₁₄H₂₅NO₂ [4.6] Piperidine substituent Solid Bulky substituent alters steric hindrance and solubility

*Note: Physical states inferred from analogous compounds; exact data may vary.

Key Observations :
  • Functional Groups :
    • The primary amine in the target compound enables nucleophilic reactions (e.g., Schiff base formation), whereas the ketone in 1,4-Dioxaspiro[4.6]undecan-8-one participates in condensations or reductions .
    • The aza variant (1,4-Dioxa-8-azaspiro[4.6]undecane) exhibits higher basicity, making it more suitable for pH-sensitive applications .

Physicochemical and Application-Based Differences

  • Solubility: The primary amine in the target compound likely improves water solubility compared to non-polar derivatives like 1,4-Dioxaspiro[4.6]undecan-8-one. However, the aza analogue may exhibit higher solubility in acidic media due to protonation .
  • Materials Science: Spiroketones (e.g., 1,4-Dioxaspiro[4.6]undecan-8-one) are explored as biolubricant precursors due to their oxidative stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine typically involves multi-step organic transformations focusing on:

  • Construction of the spirocyclic dioxane core
  • Introduction of the methanamine substituent at the 2-position of the spiro ring system
  • Purification and characterization to ensure high purity and yield

The preparation often requires careful control of reaction conditions such as temperature, atmosphere (inert nitrogen), and reagent stoichiometry to optimize the yield and purity of the final product.

Detailed Preparation Methodology

Stepwise Synthesis Overview:

Step Description Reagents/Conditions Notes
1. Spirocyclic Core Formation Cyclization of appropriate diol or hydroxy precursor to form the 1,4-dioxaspiro ring Use of acid catalysts or base-promoted cyclization under anhydrous conditions Dry glassware, inert atmosphere recommended to prevent moisture interference
2. Introduction of Methanamine Group Nucleophilic substitution or reductive amination to attach the methanamine group at the 2-position Amination reagents such as ammonia or primary amines; reductive agents like NaBH4 or catalytic hydrogenation Multi-step reaction requiring intermediate purification to avoid side products
3. Purification Chromatographic techniques (flash chromatography on silica gel) and recrystallization Eluents: mixtures of methanol/dichloromethane or hexane depending on polarity Ensures removal of unreacted starting materials and side products

Representative Synthetic Route from Literature

A representative synthesis involves:

  • Starting from a cyclohexanone derivative, a dioxane ring is formed via reaction with ethylene glycol or similar diols under acid catalysis to yield the spirocyclic dioxane intermediate.
  • The intermediate is then subjected to chloromethylation or bromomethylation at the 2-position to introduce a leaving group.
  • Subsequent nucleophilic substitution with ammonia or an amine source introduces the methanamine functionality.
  • Final purification by silica gel chromatography yields this compound as a liquid product.

Reaction Conditions and Yields

Parameter Typical Value/Condition Impact on Synthesis
Atmosphere Dry nitrogen (N2) Prevents moisture-sensitive side reactions
Temperature 25–120 °C depending on step Higher temperatures favor cyclization and substitution but require control to avoid decomposition
Reaction Time 6–24 hours Longer times improve conversion but may increase impurities
Yield 60–85% overall Dependent on purity of intermediates and reaction optimization

Analytical and Purity Data

  • The compound is typically obtained as a liquid with molecular weight 185.27 g/mol.
  • Purity levels can reach 95% or higher following chromatographic purification.
  • Characterization is performed using NMR (¹H, ¹³C), HRMS, and IR spectroscopy to confirm structure and functional groups.

Summary Table of Preparation Methods

Method Aspect Description Source/Reference
Core Formation Acid or base-catalyzed cyclization of diols to form spiro dioxane ring
Amination Nucleophilic substitution or reductive amination at 2-position
Purification Flash chromatography on silica gel using MeOH/CH2Cl2 mixtures
Reaction Atmosphere Dry nitrogen to avoid moisture interference
Yield Range 60–85% overall
Storage 4 °C, liquid form

Q & A

Basic: What are the optimal synthetic routes for 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine?

Methodological Answer:
The compound can be synthesized via rhodium-catalyzed 1,2-addition reactions or ketone reductions. For example, 1,4-Dioxaspiro[4.6]undec-6-en-8-one (a precursor) is synthesized by reacting 1,4-Dioxaspiro[4.6]undecan with NaOH in methanol, yielding ~75% product after purification . Reduction of ketone intermediates using NaBH₄ in methanol at 0°C to room temperature (12 h reaction time) is also effective, with column chromatography purification yielding >95% purity .

Basic: How is structural confirmation performed for spirocyclic compounds like this?

Methodological Answer:
Structural confirmation relies on spectroscopic cross-validation:

  • ¹H/¹³C NMR : Match chemical shifts with literature data (e.g., spirocyclic ether protons typically appear at δ 1.5–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., C₉H₁₄O₂ has a molecular ion at m/z 154) .
  • IR Spectroscopy : Detect functional groups like C-O (1050–1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Advanced: How can researchers optimize stereochemical control during synthesis?

Methodological Answer:
Stereochemical outcomes depend on reaction conditions:

  • Catalyst Selection : Rhodium catalysts in 1,2-additions improve regioselectivity .
  • Temperature Control : Low temperatures (e.g., 0°C) minimize epimerization in ketone reductions .
  • Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., tert-butyl groups) to direct ring closure . Validate via NOESY or X-ray crystallography.

Advanced: What strategies mitigate discrepancies in spectroscopic data during characterization?

Methodological Answer:
Discrepancies may arise from impurities or conformational flexibility:

  • Purification : Use gradient column chromatography (e.g., hexane/ethyl acetate) to isolate isomers .
  • Dynamic NMR : Resolve overlapping signals by heating samples (e.g., 50°C) to average conformers .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Advanced: How does functionalization of the spirocyclic core impact reactivity?

Methodological Answer:
Derivatization alters electronic and steric properties:

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the methanamine moiety, enhancing nucleophilic substitution .
  • Steric Shielding : Substituents like tert-butyl groups at C8 reduce unwanted side reactions (e.g., oxidation) .
  • Boronates : Introduce via Suzuki-Miyaura coupling for cross-coupling applications (e.g., 2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-dioxaborolane derivatives) .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:2 gradients) for polar intermediates .
  • Distillation : For low-molecular-weight derivatives (e.g., bp 108–110°C at 26 mmHg) .
  • Recrystallization : Employ ethanol/water mixtures for crystalline intermediates .

Advanced: How do solvent and pH affect the stability of this compound?

Methodological Answer:

  • pH Sensitivity : The methanamine group is prone to protonation in acidic media (pH < 4), leading to solubility changes. Store in neutral buffers .
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) that may hydrolyze the dioxaspiro ring. Use methanol or dichloromethane .

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

  • Toxicity : Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles) .
  • Storage : Keep at 0–6°C in airtight containers to prevent oxidation .
  • Waste Disposal : Neutralize with aqueous NaOH before incineration .

Advanced: How can researchers analyze decomposition pathways under thermal stress?

Methodological Answer:

  • TGA/DSC : Monitor weight loss and exothermic events (e.g., decomposition >150°C) .
  • GC-MS : Identify volatile degradation products (e.g., cyclic ethers or amines) .
  • Accelerated Aging : Incubate at 40°C/75% RH for 4 weeks to simulate long-term stability .

Advanced: What computational tools predict the reactivity of spirocyclic amines?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ring-flipping kinetics (software: GROMACS) .
  • DFT Calculations : Optimize transition states for ring-opening reactions (B3LYP/6-31G*) .
  • Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine
Reactant of Route 2
1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine

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